molecular formula C20H19N3O3 B10996278 N-(2-methoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

N-(2-methoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

Cat. No.: B10996278
M. Wt: 349.4 g/mol
InChI Key: SDNRHTDPOCSQQN-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazoline core, which is fused with a pyrrolo ring, and a methoxybenzyl group attached to the nitrogen atom. This unique structure contributes to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide typically involves multi-step organic reactions

    Preparation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Formation of Pyrrolo Ring: The pyrrolo ring is introduced via a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

    Attachment of Methoxybenzyl Group: The final step involves the N-alkylation of the quinazoline-pyrrolo intermediate with 2-methoxybenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving quinazoline derivatives.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells. The methoxybenzyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Such as gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.

    Pyrroloquinazoline Compounds: Similar structures with variations in the substituents on the quinazoline or pyrrolo rings.

Uniqueness

N-(2-methoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is unique due to the presence of the methoxybenzyl group, which enhances its biological activity and specificity. This makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide

InChI

InChI=1S/C20H19N3O3/c1-26-17-6-3-2-5-14(17)12-21-19(24)13-8-9-15-16(11-13)22-18-7-4-10-23(18)20(15)25/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3,(H,21,24)

InChI Key

SDNRHTDPOCSQQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCC4=N3

Origin of Product

United States

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